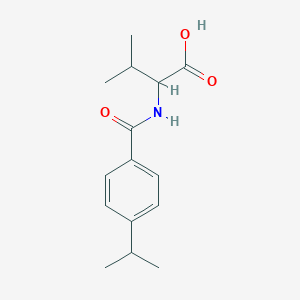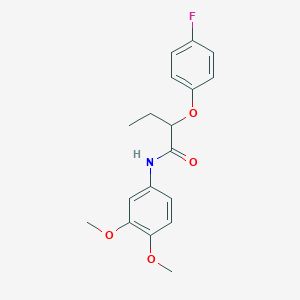![molecular formula C17H27N3O2S2 B4654826 N-(tert-butyl)-4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4654826.png)
N-(tert-butyl)-4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide
Descripción general
Descripción
N-(tert-butyl)-4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is often referred to as CB7, and it has been shown to have a variety of interesting properties that make it useful in a number of different applications. In
Mecanismo De Acción
The mechanism of action of CB7 is not well understood, but it is thought to involve the formation of stable complexes with guest molecules. These complexes are stabilized by a variety of different interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The resulting complexes have unique properties that can be studied using a variety of different techniques, including NMR spectroscopy, X-ray crystallography, and mass spectrometry.
Biochemical and Physiological Effects:
CB7 has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects in animal models. These effects are thought to be related to the ability of CB7 to form stable complexes with a variety of different biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB7 has a number of advantages and limitations for lab experiments. One of the main advantages is its ability to form stable complexes with a variety of different guest molecules. This makes it a useful tool for studying the properties of these molecules in a variety of different environments. However, CB7 is relatively expensive and difficult to synthesize, which can limit its use in some applications.
Direcciones Futuras
There are a number of different future directions for research on CB7. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the use of CB7 in drug discovery, where it may be possible to use it to identify new drug targets or to develop new drug delivery systems. Additionally, CB7 may have applications in materials science, where it could be used to develop new materials with unique properties. Overall, there is still much to be learned about CB7 and its potential applications, and future research is likely to uncover new and exciting uses for this compound.
Aplicaciones Científicas De Investigación
CB7 has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the field of supramolecular chemistry. CB7 has a unique structure that allows it to form stable complexes with a variety of different guest molecules, including organic compounds, metal ions, and even proteins. These complexes can be used to study the properties of these guest molecules in a variety of different environments, and they have potential applications in drug discovery, catalysis, and materials science.
Propiedades
IUPAC Name |
1-[4-(tert-butylsulfamoyl)phenyl]-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S2/c1-17(2,3)20-24(21,22)15-11-9-14(10-12-15)19-16(23)18-13-7-5-4-6-8-13/h9-13,20H,4-8H2,1-3H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJAVWDHKBYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654743.png)
![propyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B4654757.png)
![N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4654759.png)





![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4654794.png)
![N-(3-chlorophenyl)-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4654797.png)
![ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate](/img/structure/B4654799.png)
![6-cyclopropyl-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654807.png)
![2-[4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]acetamide](/img/structure/B4654809.png)
![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-1-(2,4-difluorophenyl)ethanone](/img/structure/B4654820.png)